Varv Peptide A Cytotoxic Potency in Cancer Cell Lines Compared to Cycloviolacin O2 and Varv F
In a direct head-to-head comparison using a panel of 10 human tumor cell lines, varv A exhibited IC50 values ranging from 2.7 to 6.35 μM. This places it at intermediate potency: less potent than the bracelet cyclotide cycloviolacin O2 (IC50 0.1–0.3 μM) but comparable to its Möbius analog varv F (IC50 2.6–7.4 μM) [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Varv A: IC50 2.7–6.35 μM |
| Comparator Or Baseline | Cycloviolacin O2: IC50 0.1–0.3 μM; Varv F: IC50 2.6–7.4 μM |
| Quantified Difference | Varv A is 9–63 fold less potent than cycloviolacin O2; approximately equipotent to varv F. |
| Conditions | Nonclonogenic fluorometric microculture assay; panel of 10 human tumor cell lines (lymphoma, myeloma, solid tumors) [1] |
Why This Matters
This data defines the exact potency window of varv A, enabling researchers to select the appropriate cyclotide for applications where intermediate cytotoxicity is preferred, such as combination therapy or when avoiding the extreme potency of bracelet cyclotides.
- [1] Lindholm, P., Göransson, U., Johansson, S., Claeson, P., Gullbo, J., Larsson, R., Bohlin, L., & Backlund, A. (2002). Cyclotides: A Novel Type of Cytotoxic Agents. Molecular Cancer Therapeutics, 1(6), 365–369. View Source
